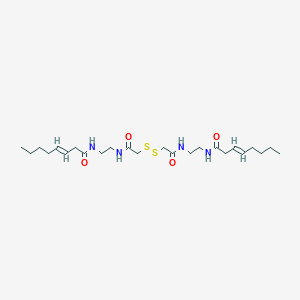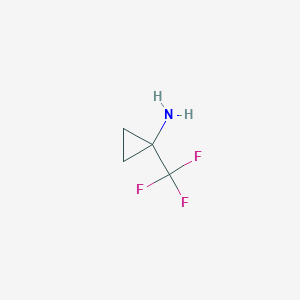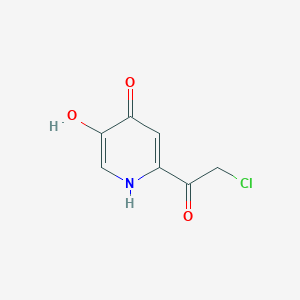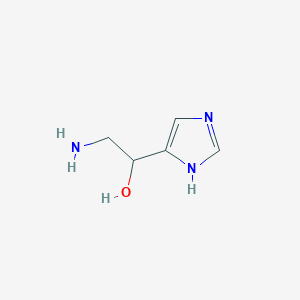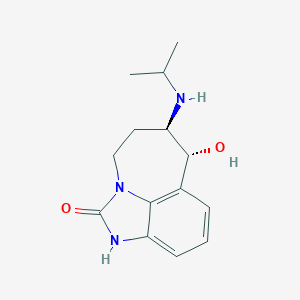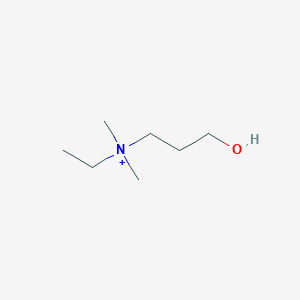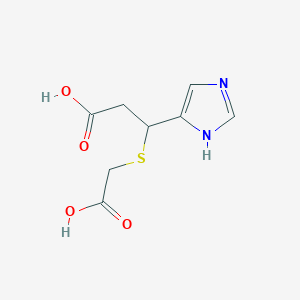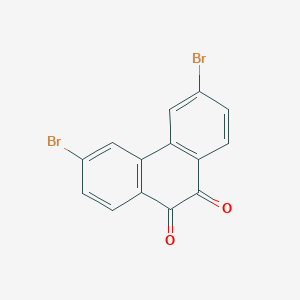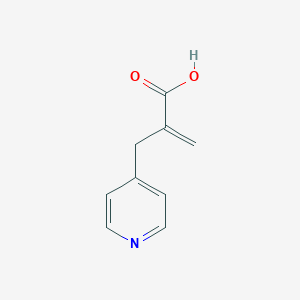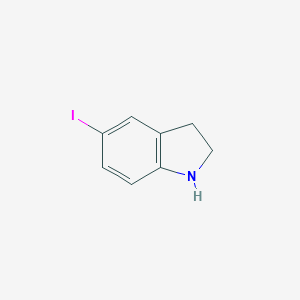![molecular formula C13H26N2O3 B038673 4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine CAS No. 111681-72-2](/img/structure/B38673.png)
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine is an organic compound with the chemical formula C13H26N2O3. It is a colorless liquid with a characteristic amine odor. This compound is soluble in water and many organic solvents, making it versatile for various applications in chemical synthesis and industrial processes .
Vorbereitungsmethoden
The synthesis of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be achieved through two primary methods :
Condensation of N-methylimine with 2-bromoethanol: This method involves the reaction of N-methylimine with 2-bromoethanol under controlled conditions to form the desired product.
Reaction of morpholine with 4-(2-(1-methyl-2-oxoethyl)-4-iminoethyl)bromide: This method involves the reaction of morpholine with a bromide derivative to yield the target compound.
Analyse Chemischer Reaktionen
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Esterification and Etherification: It can participate in esterification and etherification reactions, forming esters and ethers under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine has several scientific research applications :
Chemical Synthesis: It is used as a solvent, intermediate, or reagent in organic synthesis reactions, including esterification, etherification, and condensation reactions.
Surface Active Agents: Due to its surface-active properties, it is used in the preparation of lubricants, dye auxiliaries, and coating additives.
Biomedical Applications: It serves as a lysosome-targeting group in the synthesis of fluorescent probes for hydrogen sulfide imaging in living cells.
Wirkmechanismus
The mechanism of action of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine involves its interaction with molecular targets and pathways . It is effective on leukotriene B4, bradykinin, prostaglandin E2, platelet-activating factor, or interleukin-1 beta-induced hyperalgesia, causing a decrease in pain threshold in the rat paw pressure model .
Vergleich Mit ähnlichen Verbindungen
4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine can be compared with other similar compounds, such as :
4-(2-Aminoethyl)morpholine: This compound is widely used in biomedical applications as a lysosome-targeting group.
Morpholine: A simpler structure that serves as a building block for more complex derivatives.
N-Methylmorpholine: Another derivative used in organic synthesis and as a catalyst.
The uniqueness of 4-(2-(1-Methyl-2-(4-morpholinyl)ethoxy)ethyl)morpholine lies in its dual morpholine rings and its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
111681-72-2 |
|---|---|
Molekularformel |
C13H26N2O3 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
4-[2-(2-morpholin-4-ylethoxy)propyl]morpholine |
InChI |
InChI=1S/C13H26N2O3/c1-13(12-15-4-9-17-10-5-15)18-11-6-14-2-7-16-8-3-14/h13H,2-12H2,1H3 |
InChI-Schlüssel |
WTSZPGPMXVFMCG-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
Kanonische SMILES |
CC(CN1CCOCC1)OCCN2CCOCC2 |
| 111681-72-2 | |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



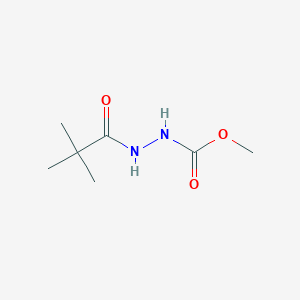
![N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine](/img/structure/B38601.png)
